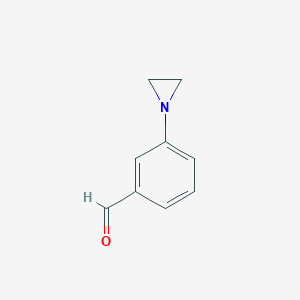

3-(Aziridin-1-yl)benzaldehyde

Description

Significance of Aziridine (B145994) Scaffolds in Contemporary Organic Synthesis and Chemical Biology

Aziridines are highly valuable intermediates in organic synthesis, primarily due to the significant ring strain inherent in their three-membered structure. ajrconline.org This strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, providing a versatile pathway to a diverse array of more complex, nitrogen-containing molecules such as amino alcohols, diamines, and other heterocyclic systems. ajrconline.orgacs.org The reactivity of the aziridine ring is a key feature that allows chemists to introduce nitrogen into molecules in a controlled and stereoselective manner. epo.org

In the realm of chemical biology and medicinal chemistry, the aziridine motif is a recognized pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net Its presence is often associated with potent biological activity, including antitumor and antibacterial properties. nih.govresearchgate.net This bioactivity is frequently attributed to the ability of the aziridine ring to act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA and proteins, thereby modulating their function. nih.gov Several natural products and synthetic drugs, such as Mitomycin C and Porfiromycin, contain the aziridine ring, highlighting its importance in the development of therapeutic agents. nih.gov

The Benzaldehyde (B42025) Moiety as a Versatile Synthon and Functional Group in Organic Chemistry

Benzaldehyde is one of the most fundamental and widely utilized aromatic aldehydes in organic chemistry. lookchem.com Its aldehyde functional group is highly reactive and serves as a versatile handle for a multitude of chemical transformations. It readily undergoes nucleophilic addition, condensation, and oxidation reactions, making it a key starting material for the synthesis of a vast array of organic compounds, including other aldehydes, alcohols, carboxylic acids, and various heterocyclic structures. lookchem.com

Rationale and Research Hypotheses for Investigating 3-(Aziridin-1-yl)benzaldehyde

The investigation of this compound is predicated on the unique combination of its two functional groups and the specific positional arrangement of the aziridinyl substituent on the benzaldehyde ring. The rationale for studying this particular isomer stems from the well-established principle of positional isomerism, which dictates that the location of a functional group on an aromatic ring can significantly influence the molecule's physical, chemical, and biological properties. nih.govdergipark.org.trnih.gov

Research Hypotheses:

Modulated Reactivity: It is hypothesized that the placement of the electron-donating aziridine group at the meta position of the benzaldehyde ring will have a distinct electronic effect on the aldehyde functionality compared to the ortho or para isomers. This difference in electronic distribution is expected to modulate the reactivity of the aldehyde group towards nucleophiles and in condensation reactions.

Unique Biological Profile: Based on the known biological activities of aziridine-containing compounds, it is hypothesized that this compound may exhibit interesting pharmacological properties. The specific meta substitution could influence its interaction with biological targets, potentially leading to a unique biological activity profile compared to other positional isomers.

Novel Synthetic Utility: The dual functionality of this compound, an electrophilic aldehyde and a nucleophilic/alkylating aziridine, suggests its potential as a versatile building block in the synthesis of novel heterocyclic systems and complex molecular architectures. It is hypothesized that this compound can participate in intramolecular reactions or act as a bifunctional linker in the construction of new chemical entities.

The study of this compound is therefore driven by the prospect of discovering new chemical reactivity, identifying novel biologically active molecules, and developing new synthetic methodologies.

Compound Data

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C9H9NO | N/A |

| Molecular Weight | 147.18 g/mol | N/A |

| CAS Number | Not available | N/A |

Synthesis and Spectroscopic Data

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons on the benzene (B151609) ring, and protons of the aziridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (around 190-195 ppm), aromatic carbons, and the carbons of the aziridine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aromatic ring, and vibrations associated with the aziridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

2D Structure

Properties

IUPAC Name |

3-(aziridin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-8-2-1-3-9(6-8)10-4-5-10/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMJWMOKWJUAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665451 | |

| Record name | 3-(Aziridin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784102-54-1 | |

| Record name | 3-(Aziridin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Aziridin 1 Yl Benzaldehyde

Aziridine (B145994) Ring-Opening Reactions (General Principles)

Impact of Reaction Conditions and Solvent Effects:The outcome of aziridine ring-opening reactions is highly sensitive to the chosen conditions. The solvent can influence the reaction pathway (SN1 vs. SN2 character) and the regioselectivity of the nucleophilic attack. The choice of catalyst, temperature, and nature of the nucleophile are all critical parameters that would need to be empirically determined for 3-(Aziridin-1-yl)benzaldehyde.

While the provided outline represents a standard framework for discussing the reactivity of a well-studied aziridine, the specific experimental data required to populate these sections for this compound is not currently available in the scientific literature. Constructing the requested article with detailed, scientifically accurate findings and data tables is not possible without such primary research.

Reactivity of the Benzaldehyde (B42025) Functional Group

The benzaldehyde portion of the molecule is a versatile functional group that readily participates in a wide range of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The presence of the aziridine ring, however, introduces challenges and opportunities for selectivity.

Chemoselectivity Challenges in Reactions Involving Both the Aziridine and Aldehyde Moieties

The primary challenge in the chemistry of this compound is achieving chemoselectivity. The high ring strain (~27 kcal/mol) of aziridines makes them susceptible to ring-opening by various reagents, including acids, bases, and nucleophiles, which are often employed in aldehyde chemistry. rsc.orgwikipedia.org

For example, many Lewis acid catalysts used to activate aldehydes for nucleophilic attack can also coordinate to the aziridine nitrogen, promoting ring-opening. nih.gov This can lead to a complex mixture of products. Similarly, reactions involving strong nucleophiles may result in a competitive attack at the carbonyl carbon and the aziridine ring carbons. acs.org The basicity of the aziridine nitrogen (pKa ~7.9) can also interfere with base-catalyzed aldehyde reactions or neutralize acidic catalysts. wikipedia.org

Therefore, successful transformations require careful selection of reaction conditions to exploit the subtle differences in reactivity between the two functional groups. Protecting the aziridine nitrogen, for instance, with a removable electron-withdrawing group, could temporarily deactivate it towards electrophiles and nucleophiles, allowing for unhindered manipulation of the aldehyde. Conversely, converting the aldehyde to a temporary protecting group like an acetal (B89532) would allow for reactions targeting the aziridine ring.

Intramolecular Reactions and Rearrangements

The proximate arrangement of the aziridine and benzaldehyde functionalities allows for the possibility of unique intramolecular reactions and rearrangements, leading to the formation of more complex heterocyclic systems.

Aziridine Ring Expansion to Azetidine (B1206935) or Larger Heterocycles

Aziridines can undergo ring expansion to form four-membered azetidines or larger heterocycles like piperidines. acs.orgresearchgate.net These reactions are typically driven by the release of ring strain. One common method involves the reaction of aziridines with carbene precursors in the presence of a rhodium catalyst. springernature.comrsc.org This process is thought to proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to yield the expanded ring system. springernature.com For this compound, such a reaction could provide access to novel azetidine structures bearing a formylphenyl substituent.

Another strategy for ring expansion involves the intramolecular cyclization of an intermediate formed by the partial opening of the aziridine ring. acs.org For instance, activation of the aziridine followed by an intramolecular attack could lead to a bicyclic aziridinium ion, which is then opened by a nucleophile to furnish a rearranged product. acs.org

Table 2: Representative Aziridine Ring Expansion Strategies

| Reaction Type | Key Reagents | Intermediate | Product |

|---|---|---|---|

| [3+1] Ring Expansion | Rhodium catalyst, Diazo compound | Aziridinium ylide | Azetidine |

| [3+3] Ring Expansion | Rhodium catalyst, Vinyl diazoester | Vinyl aziridinium ylide | Dehydropiperidine |

| Rearrangement | Lewis Acid / Electrophile | Bicyclic aziridinium ion | Rearranged heterocycle |

1,3-Dipolar Cycloaddition Reactions Involving Azomethine Ylides Derived from this compound

N-aryl aziridines are well-known precursors for azomethine ylides, which are highly reactive 1,3-dipoles. wikipedia.org The formation of the azomethine ylide from the aziridine ring can be induced either thermally or photochemically through an electrocyclic ring-opening reaction. wikipedia.org

Once formed, the azomethine ylide derived from this compound can participate in [3+2] cycloaddition reactions with a wide variety of dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, to generate five-membered nitrogen-containing heterocycles (pyrrolidines). wikipedia.orgnih.govrsc.org These reactions are often highly stereoselective. nih.gov

An intriguing possibility is the participation of the molecule's own aldehyde group as a dipolarophile. nih.govnih.govresearchgate.net This could occur in an intermolecular fashion, where the azomethine ylide from one molecule reacts with the aldehyde of another, or potentially in an intramolecular cycloaddition if the geometry is favorable, leading to complex fused heterocyclic systems. The reaction of azomethine ylides with aldehydes is a known route to oxazolidine (B1195125) rings. nih.govmdpi.com

Table 3: Potential [3+2] Cycloaddition Reactions

| Dipolarophile | Product Type |

|---|---|

| Alkene | Pyrrolidine |

| Alkyne | Dihydropyrrole |

| Aldehyde (external) | Oxazolidine |

| Aldehyde (intramolecular/intermolecular) | Fused/Dimeric Oxazolidine |

| Imine | Imidazolidine |

Multi-Component Reactions Incorporating this compound as a Reactive Partner

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org The bifunctional nature of this compound makes it an excellent candidate for participation in such reactions.

Specifically, it could be utilized in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In a Ugi-type reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine. This compound could serve as the aldehyde component. Furthermore, the aziridine ring itself can act as a latent amine. Under certain conditions, particularly in the presence of acids, the aziridine can ring-open to generate an amino alcohol functionality that can then participate in the MCR cascade. scholaris.ca Studies on unprotected aziridine aldehydes have shown their ability to participate in and alter the mechanisms of traditional MCRs, leading to complex products like peptide macrocycles. scholaris.canih.gov This unique reactivity stems from the ability of these molecules to act as both nucleophiles and electrophiles. acs.org

The participation of this compound in MCRs could provide a rapid and efficient route to libraries of complex, drug-like molecules incorporating both the aziridine and aromatic aldehyde motifs. nih.govnih.gov

Mechanistic and Computational Investigations of 3 Aziridin 1 Yl Benzaldehyde Chemistry

Elucidation of Reaction Mechanisms for Synthesis and Transformations

Understanding the detailed mechanisms of reactions involving 3-(Aziridin-1-yl)benzaldehyde is crucial for optimizing existing synthetic methods and designing new transformations. Aziridines, in general, are highly reactive three-membered rings, and their reactions often proceed through ring-opening mechanisms. mdpi.comnih.gov The presence of the benzaldehyde (B42025) group introduces additional complexity and potential reaction pathways.

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. For instance, in palladium-catalyzed ring-opening reactions of aziridines, the proposed mechanism often begins with the oxidative addition of the aziridine (B145994) to a Pd(0) complex. mdpi.com This is typically followed by processes like protonolysis, transmetallation, and reductive elimination to yield the final product. mdpi.com The specific pathway and intermediates can be influenced by factors such as the choice of ligands, additives, and the electronic nature of the substituents on the aziridine and coupling partners. mdpi.com

In the context of this compound, the aldehyde functionality can participate in reactions or influence the reactivity of the aziridine ring. For example, in peptide macrocyclization reactions driven by aziridine aldehydes, the process is thought to proceed through a nitrilium ion intermediate, with the cyclization efficiency influenced by electrostatic attractions and intramolecular hydrogen bonding. researchgate.net

Transition State Analysis in Aziridination and Ring-Opening Processes

Transition state analysis is a cornerstone of mechanistic chemistry, providing a picture of the highest energy point along a reaction coordinate. Computational methods are invaluable for locating and characterizing these transient structures. For aziridination reactions, which form the aziridine ring, computational studies can help elucidate the nature of the reactive intermediates, such as nitrene radicals. rsc.org

In ring-opening reactions, transition state analysis helps to explain the observed regioselectivity and stereoselectivity. For example, density functional theory (DFT) calculations have been used to analyze the key transition states in palladium-catalyzed ring-opening cross-coupling of aziridines. mdpi.com These analyses can reveal crucial interactions, such as those between the catalyst and the aziridine substrate, that dictate the reaction's outcome. mdpi.com The activation of the aziridine ring, often through the formation of an aziridinium (B1262131) ion, is a critical step, and the subsequent nucleophilic attack can proceed through different transition states depending on the reaction conditions and the nature of the nucleophile. researchgate.netnih.gov

The table below summarizes key findings from transition state analyses of related aziridine reactions.

| Reaction Type | Key Findings from Transition State Analysis |

| Palladium-Catalyzed Ring-Opening | Interaction between the Pd(0) catalyst and the aziridine is crucial for determining selectivity. mdpi.com |

| Aziridination via Nitrene Radical | Computational studies confirm the role of the nitrene radical as a reactive intermediate. rsc.org |

| Lewis Acid-Promoted Ring-Opening | Activation barriers favor a backside nucleophilic attack on the aziridine carbon. researchgate.net |

Origins of Stereocontrol in Asymmetric Synthetic Pathways

Achieving high levels of stereocontrol is a major goal in modern organic synthesis. For reactions involving this compound, this could involve creating specific stereoisomers during the synthesis of the aziridine ring or during its subsequent transformations. Asymmetric synthesis often relies on the use of chiral catalysts, auxiliaries, or reagents.

Computational studies play a vital role in understanding the origins of stereocontrol. By modeling the transition states leading to different stereoisomers, chemists can identify the key non-covalent interactions that favor the formation of one product over another. In asymmetric catalysis, these interactions often involve the chiral ligand complexed to a metal catalyst. For example, in the asymmetric synthesis of β²-aryl amino acids from aziridine-2-carboxylates, chiral bisoxazoline ligands were used to achieve high enantioselectivity. mdpi.com DFT calculations can be employed to model the catalyst-substrate complex and rationalize the observed stereochemical outcome. nih.gov

The choice of N-alkyl group on an oxazolidine (B1195125) derived from an aldehyde can also act as a stereocontrol element in asymmetric reactions. rsc.org

Regioselectivity Rationalization in Ring-Opening Reactions

The ring-opening of unsymmetrical aziridines can lead to two different regioisomers. The regioselectivity of these reactions is influenced by a variety of factors, including the electronic and steric properties of the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions, particularly the presence of a Lewis or Brønsted acid. nih.govrsc.org

In the case of this compound, the electronic nature of the benzaldehyde group can influence where a nucleophile will attack the aziridine ring. Generally, nucleophilic attack at the less substituted carbon is favored under neutral or basic conditions (an SN2-type mechanism). However, under acidic conditions, the reaction may proceed through an aziridinium ion intermediate, and the attack may occur at the more substituted carbon, which can better stabilize a partial positive charge. researchgate.netnih.gov

Computational studies can rationalize the observed regioselectivity by comparing the activation energies for nucleophilic attack at the different carbon atoms of the aziridine ring. researchgate.net These calculations can take into account the electronic effects of the substituents and the nature of the attacking nucleophile. researchgate.netresearchgate.net For instance, DFT studies on the ring-opening of N-acylated aziridines have confirmed a concerted process. mdpi.com

The following table outlines factors influencing regioselectivity in aziridine ring-opening reactions.

| Factor | Influence on Regioselectivity |

| Substituents on Aziridine | Electron-donating groups can favor attack at the more substituted carbon under acidic conditions. nih.gov |

| Nucleophile | The nature of the nucleophile can dictate the preferred site of attack. rsc.org |

| Catalyst/Promoter | Lewis or Brønsted acids can activate the aziridine and alter the regiochemical outcome. mdpi.comnih.gov |

| Reaction Conditions | The solvent and temperature can also play a role in determining the regioselectivity. |

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and mechanistic details of molecules like this compound at a fundamental level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the electronic properties of this compound. ekb.eg

Key applications of DFT in this context include:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO location can indicate sites susceptible to electrophilic attack, while the LUMO location can suggest sites for nucleophilic attack. nih.gov

Electrostatic Potential Mapping: This technique visualizes the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as hardness, softness, and electrophilicity index, which help to predict the molecule's chemical behavior. ekb.eg

Reaction Pathway Modeling: DFT is extensively used to map out the potential energy surfaces of reactions, locating transition states and intermediates, and calculating activation energies. This is crucial for elucidating reaction mechanisms and understanding selectivity. mdpi.commdpi.com

For example, DFT studies on the electronic spectrum of benzaldehyde itself have been used to assign its various electronic transitions. researchgate.net Similar studies on this compound could reveal how the aziridine substituent modifies the electronic structure of the benzaldehyde core.

Ab Initio Methods for Detailed Mechanistic Insights

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, especially for systems where DFT may be less reliable.

These high-level methods are particularly useful for:

Accurate Energetics: Obtaining precise energies for reactants, products, intermediates, and transition states, which is critical for a detailed understanding of reaction mechanisms.

Investigating Weak Interactions: Accurately describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can be crucial for understanding stereoselectivity in asymmetric catalysis. nih.gov

Benchmarking DFT Results: Ab initio calculations are often used to validate the results obtained from more approximate methods like DFT.

For instance, ab initio calculations have been used to determine the ring strain energies of aziridines, providing a quantitative measure of their inherent reactivity. nih.gov Such methods could be applied to this compound to gain a deeper understanding of the factors governing its stability and reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of this compound at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms, can reveal the conformational landscape of the molecule and the intricate network of intermolecular interactions that govern its behavior in various environments.

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the C-N bond connecting the phenyl ring and the aziridine moiety, as well as the rotation of the aldehyde group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them.

MD simulations can generate ensembles of molecular structures, allowing for the statistical analysis of dihedral angles and the identification of the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Intermolecular Interactions:

In condensed phases, the behavior of this compound is dictated by a variety of non-covalent interactions. MD simulations, coupled with appropriate force fields, can elucidate the nature and strength of these interactions. Studies on multi-substituted benzaldehyde derivatives have highlighted the importance of weak C–H⋯O hydrogen bonding, C–H⋯π, and π–π stacking interactions in their crystal packing and molecular assembly. nih.govrsc.orgafricaresearchconnects.com

For this compound, the following intermolecular interactions are anticipated to be significant:

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, forming C–H⋯O interactions with neighboring molecules.

π–π Stacking: The aromatic phenyl rings can engage in π–π stacking, contributing to the stability of molecular aggregates.

Dipole-Dipole Interactions: The polar aldehyde group and the aziridine ring introduce dipole moments, leading to electrostatic interactions between molecules.

Table 1: Predicted Dominant Intermolecular Interactions for this compound and Their Expected Characteristics

| Interaction Type | Donor/Acceptor Groups | Expected Energy Range (kJ/mol) | Significance |

| C–H⋯O Hydrogen Bonding | Phenyl C-H / Aldehyde C=O | ≤ 15 | Directional, influences crystal packing |

| π–π Stacking | Phenyl Rings | 8 - 12 | Contributes to molecular aggregation |

| Dipole-Dipole | Aldehyde group, Aziridine ring | 4 - 8 | Orients molecules in the condensed phase |

| van der Waals | Entire Molecule | Variable | General cohesive forces |

Note: The data in this table is predictive and based on computational studies of analogous benzaldehyde and aziridine derivatives. Specific experimental or simulation data for this compound is required for definitive characterization.

Spectroscopic Characterization of Reaction Intermediates and Transient Species

The elucidation of reaction mechanisms involving this compound heavily relies on the detection and characterization of short-lived intermediates and transient species. Time-resolved spectroscopic techniques are indispensable tools for probing these fleeting molecular entities.

Reactions involving the aziridine ring, a strained three-membered heterocycle, are of particular interest. The ring-opening of aziridines can proceed through various pathways, often involving highly reactive intermediates. Photochemical studies on related aziridine compounds have provided a framework for understanding the potential transient species that could arise from this compound.

Potential Reaction Intermediates and Their Spectroscopic Signatures:

One of the key reactive intermediates that can be generated from aziridines is the azomethine ylide . Photochemical or thermal ring-opening of the aziridine ring can lead to the formation of these 1,3-dipolar species. Laser flash photolysis studies on 2,3-diphenyl aziridines have shown that azomethine ylides exhibit broad, structureless absorption spectra with maxima in the visible region (around 470–500 nm). acs.org These species can be trapped by various dipolarophiles, providing further evidence for their formation.

Another potential transient species is the N-aziridinyl radical . Recent research has demonstrated that N-aziridinyl radicals can be generated under mild photochemical conditions and can participate in intermolecular addition reactions. nih.govacs.org These radical intermediates can be characterized by techniques such as spin-trapped EPR spectroscopy.

The specific reaction conditions will dictate the nature of the intermediates formed. For instance, in the presence of acids, the protonated aziridine ring may undergo nucleophilic attack, leading to ring-opened intermediates that could be characterized by techniques like NMR spectroscopy. frontiersin.org

Table 2: Potential Transient Species in the Chemistry of this compound and Their Characteristic Spectroscopic Probes

| Transient Species | Method of Generation | Typical Spectroscopic Technique | Expected Spectral Features |

| Azomethine Ylide | Photolysis, Thermolysis | Nanosecond Flash Photolysis | Broad absorption in the visible range (e.g., 470-500 nm) |

| N-Aziridinyl Radical | Photochemical Reduction | EPR Spectroscopy (with spin trapping) | Characteristic hyperfine splitting patterns |

| Ring-Opened Cationic Intermediate | Acid Catalysis | NMR Spectroscopy | Shifts in proton and carbon signals upon ring opening |

Note: This table presents plausible transient species based on the known reactivity of the aziridine functional group. The specific characterization of intermediates from this compound would require dedicated experimental studies.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The inherent ring strain of the aziridine (B145994) moiety makes it an excellent synthon for the synthesis of more complex nitrogen-containing heterocycles. researchgate.net The propensity of the three-membered ring to undergo cleavage reactions with a wide array of nucleophiles provides a reliable pathway to introduce nitrogen into more elaborate molecular scaffolds. researchgate.net Coupled with the synthetic versatility of the benzaldehyde (B42025) group, this compound serves as a powerful precursor for a variety of heterocyclic systems.

The dual reactivity of 3-(Aziridin-1-yl)benzaldehyde offers mechanistically distinct pathways for the construction of intricate polycyclic systems. The aldehyde group can participate in intramolecular cyclization reactions, while the aziridine ring can undergo ring-opening followed by cyclization to generate complex architectures.

Fused Systems: Activated aziridines are known to undergo Domino Ring Opening Cyclization (DROC) reactions, which can be harnessed to create fused heterocyclic frameworks such as pyrrolidines. nih.gov In a potential application, the aziridine ring of this compound could be opened by an internal nucleophile generated from a prior reaction at the aldehyde center, leading to a fused system.

Bridged Systems: Rhodium-catalyzed cascade reactions involving C-H activation and subsequent cycloaddition have been successfully employed to synthesize bridged tetracyclic compounds. researchgate.net The aromatic ring of this compound could potentially engage in such C-H activation, with the aziridine or a derivative of the aldehyde participating in the cascade to form a bridged skeleton.

Spirocyclic Systems: The synthesis of spiro-linked heterocycles often involves intramolecular cycloaddition reactions. The aziridine ring can be converted into an azomethine ylide, a 1,3-dipole that is highly effective in [3+2] cycloaddition reactions to form five-membered rings, a key step in the assembly of spirocyclic structures.

| Framework Type | Synthetic Strategy | Potential Application with this compound |

| Fused | Domino Ring Opening Cyclization (DROC) nih.gov | Intramolecular nucleophilic attack on the aziridine ring following a reaction at the aldehyde. |

| Bridged | Rhodium-Catalyzed C-H Allylation/Cycloaddition researchgate.net | C-H activation of the benzene (B151609) ring initiates a cascade reaction involving the molecule's functional groups. |

| Spiro | Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides | Thermal or photochemical ring-opening of the aziridine to an azomethine ylide, followed by intramolecular trapping. |

One of the most direct and powerful applications of aziridines in synthesis is their conversion to vicinal amino-functionalized compounds via nucleophilic ring-opening. The reaction of the aziridine ring in this compound with a nucleophile (Nu⁻) would lead to the regioselective formation of a β-amino aldehyde derivative. This transformation provides access to a valuable class of bifunctional molecules that are themselves precursors to other important structures.

Furthermore, these aziridine-derived scaffolds can be transformed into functionally related structures of significant biological interest. For instance, substituted aziridines have been converted into β-amino-α-ketoamides, which are recognized as important pharmacophores in the design of covalent enzyme inhibitors. beilstein-journals.orgbeilstein-journals.org This highlights the utility of this compound as a starting point for creating complex and biologically relevant molecular frameworks.

Role in the Synthesis of Advanced Organic Materials Precursors

The distinct reactivity of its two functional groups allows this compound to be incorporated into macromolecules, serving as a precursor for advanced organic materials like functional polymers.

The aldehyde group provides a convenient handle for grafting the molecule onto a polymer backbone. For example, polymers containing primary amine or hydrazide functionalities can react with the aldehyde to form stable imine or hydrazone linkages, respectively. scielo.brnih.gov This post-polymerization modification strategy effectively decorates the polymer with pendant aziridine rings.

Once incorporated, the aziridine moiety can serve a secondary role, such as a latent cross-linking agent. Upon activation by heat or acid, the strained ring can react with nucleophilic groups on adjacent polymer chains, forming a covalently cross-linked network. This approach can be used to improve the thermal and mechanical properties of materials.

| Application | Role of Aldehyde Group | Role of Aziridine Group | Resulting Material |

| Polymer Functionalization | Covalent attachment to polymer backbone via imine/hydrazone formation. scielo.brnih.gov | Provides a reactive pendant group for further modification or interaction. | Functional polymer with tailored surface properties or reactivity. |

| Cross-Linking Agent | Anchors the molecule to the polymer chain. | Acts as a thermally or chemically activated cross-linker by reacting with other chains. | Cross-linked polymer network with enhanced mechanical and thermal stability. |

Enabling Fragment-Based Approaches in Chemical Biology Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. nih.gov With a molecular weight of 147.17 g/mol , this compound is an ideal candidate for inclusion in a fragment library. uoc.gr Its bifunctional nature makes it particularly attractive, as the aziridine can act as a reactive "warhead" for forming covalent bonds, while the aldehyde serves as a versatile point for synthetic elaboration in a "fragment growing" strategy. lifechemicals.com

The electrophilic aziridine ring is a well-known pharmacophore capable of acting as an alkylating agent, making it suitable for the design of covalent inhibitors and molecular probes that target the active sites of enzymes. beilstein-journals.org The aziridine can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or serine, leading to irreversible inhibition.

The benzaldehyde moiety provides a crucial handle for building affinity and selectivity. Starting from the core fragment, synthetic modifications can be made to the aldehyde to introduce new functional groups that make favorable interactions with other regions of the target's binding pocket. This "fragment growing" approach allows for the efficient optimization of initial low-affinity fragment hits into potent and selective ligands. csmres.co.uk

| Modification Strategy | Reagents/Conditions | Added Functionality | Purpose |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Substituted amine | Introduce hydrogen bond donors/acceptors or charged groups. |

| Wittig Reaction | Phosphonium ylide | Alkene | Extend the carbon skeleton to access hydrophobic pockets. |

| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated carbonyl | Introduce a Michael acceptor or a rigid linker. |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted alkene | Add polar or electron-withdrawing groups. |

Once a probe or ligand based on the this compound scaffold is designed, a suite of in vitro biophysical and biochemical techniques can be employed to study its interaction with the target biomolecule.

Initial binding events of the fragment can be detected and characterized using high-sensitivity biophysical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Isothermal Titration Calorimetry (ITC). uoc.gr These techniques can confirm a direct interaction between the fragment and the protein and provide information on the binding affinity and thermodynamics.

To confirm covalent bond formation, mass spectrometry can be used to detect the mass increase of the protein corresponding to the addition of the ligand. X-ray crystallography provides the most detailed information, offering an atomic-level picture of the ligand covalently bound within the active site, revealing the specific amino acid residue that has been modified and the binding orientation of the molecule. nih.gov Kinetic studies can further be used to determine the rate of enzyme inactivation, providing a quantitative measure of the probe's reactivity.

Advanced Analytical Methodologies for Research on 3 Aziridin 1 Yl Benzaldehyde and Its Derivatives

Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for the analysis of 3-(Aziridin-1-yl)benzaldehyde and its analogs. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized batches. A typical approach involves reversed-phase chromatography, often utilizing a C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection is commonly performed using a UV detector, leveraging the chromophoric benzaldehyde (B42025) moiety.

For derivatives of this compound that are chiral, particularly those with substituents on the aziridine (B145994) ring, the determination of enantiomeric excess (ee) is critical. heraldopenaccess.usnih.gov Chiral HPLC is the most prevalent method for this purpose, employing a variety of chiral stationary phases (CSPs) to resolve enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in separating a wide range of chiral compounds, including N-heterocycles. researchgate.netnih.gov The choice of CSP and mobile phase (typically a mixture of a hydrocarbon like n-hexane and an alcohol modifier like isopropanol) is crucial for achieving baseline separation of the enantiomers. researchgate.netmdpi.com Gas chromatography (GC) with a chiral stationary phase can also be employed, particularly for more volatile derivatives. researchgate.net The selection of the optimal chromatographic method depends on the specific properties of the analyte. researchgate.net

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Based on attractive interactions (hydrogen bonding, π-π, dipole-dipole) and inclusion into chiral cavities. nih.gov |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Similar to cellulose-based phases, relying on a combination of interactions and steric fit. researchgate.netmdpi.com |

| Cyclodextrin-Based | Derivatized β-Cyclodextrin | Reversed-phase (Acetonitrile/Water) or Normal Phase | Inclusion of part of the analyte molecule into the chiral cyclodextrin (B1172386) cavity. researchgate.netsigmaaldrich.com |

| Macrocyclic Glycopeptide | Teicoplanin | Polar Ionic, Polar Organic, or Reversed-Phase | Complex mechanism involving multiple chiral centers and functional groups on the antibiotic, leading to varied interactions. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Studies (e.g., 2D NMR, 15N NMR, Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.

Structural Elucidation: One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the compound's structure. The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ ≈ 9.8–10.0 ppm), distinct aromatic protons in the meta-substituted pattern, and protons of the aziridine ring. Two-dimensional (2D) NMR experiments are used for unambiguous assignment. omicsonline.orgmdpi.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the aromatic ring and the aziridine moiety. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the aziridine ring to the benzaldehyde framework by observing a correlation between the aziridine protons and the aromatic C3 carbon. mdpi.com

¹⁵N NMR Spectroscopy: Due to the presence of a nitrogen atom, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the aziridine ring. The ¹⁵N chemical shift of aziridines is highly sensitive to substituent effects. acs.org Studies on phenylaziridines suggest that conjugation between the phenyl and aziridine rings influences the nitrogen chemical shift. acs.org For this compound, the ¹⁵N signal would provide a unique spectroscopic handle to study electronic effects and intermolecular interactions.

Reaction Monitoring: NMR spectroscopy is also a valuable tool for real-time monitoring of chemical reactions. researchgate.net The synthesis of this compound or its subsequent derivatization can be followed by acquiring ¹H NMR spectra of the reaction mixture at different time points. This allows for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, providing crucial information on reaction kinetics, conversion rates, and the potential formation of intermediates or byproducts. researchgate.netnih.gov

| Technique | Key Structural Feature | Expected Observation | Information Gained |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton | Singlet, δ ≈ 9.9 ppm | Confirmation of aldehyde group. |

| ¹H NMR | Aziridine Protons | Symmetrical multiplet (AA'BB'), δ ≈ 2.0-2.5 ppm | Confirmation of aziridine ring. |

| ¹³C NMR | Carbonyl Carbon | Signal, δ ≈ 192 ppm | Confirmation of aldehyde group. |

| HMBC | Aziridine CH₂ / Aromatic C3 | Cross-peak | Unambiguous confirmation of the C-N bond between the rings. |

| ¹⁵N NMR | Aziridine Nitrogen | Single resonance | Provides data on the electronic environment of the nitrogen atom. acs.org |

High-Resolution Mass Spectrometry for Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound, its derivatives, and any reaction intermediates. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS allows for the unequivocal determination of the molecular formula. nih.gov

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the formyl group (CHO), cleavage of the aziridine ring, or other rearrangements. The derivatization of molecules with an aziridine group can lead to distinctive fragmentation pathways that assist in structural characterization. nih.govresearchgate.net

Furthermore, soft ionization techniques like Electrospray Ionization (ESI) coupled with mass spectrometry are exceptionally sensitive for detecting low-abundance charged or chargeable species directly from a reaction mixture. researchgate.net This capability makes ESI-HRMS a powerful tool for identifying and characterizing transient reaction intermediates, which is fundamental to understanding complex reaction mechanisms. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can unambiguously confirm its molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.govrsc.org

For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a single enantiomer. nih.govosaka-u.ac.jp The analysis of a crystal of an enantiomerically pure sample allows for the unequivocal assignment of the (R) or (S) configuration at each stereocenter.

The crystal structure also reveals detailed information about the molecule's conformation. For instance, it can elucidate the preferred orientation of the aziridine ring relative to the plane of the benzaldehyde ring. rsc.org This conformational data is vital for understanding steric and electronic effects within the molecule and for rationalizing its reactivity. The analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonding or π-stacking, can also provide insights into the compound's physical properties. rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Aziridin-1-yl)benzaldehyde?

- Methodological Answer : The synthesis of this compound typically involves introducing the aziridine moiety to a benzaldehyde precursor. Common approaches include nucleophilic substitution of halogenated benzaldehydes (e.g., bromo or chloro derivatives) with aziridine under controlled basic conditions. Protecting the aldehyde group during synthesis (e.g., using acetal protection) may prevent undesired side reactions. Advanced techniques like microwave-assisted synthesis or flow chemistry could enhance reaction efficiency and yield .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aziridine ring integration and aldehyde proton (δ ~9.8–10.0 ppm).

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and aziridine N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Aziridines are alkylating agents with potential mutagenicity. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. Store under inert gas (argon) to prevent oxidation. Spill management requires neutralization with dilute acetic acid followed by absorption with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can assess the aziridine ring's strain energy and electron density distribution. Molecular dynamics simulations may predict ring-opening tendencies under nucleophilic attack (e.g., by thiols or amines). Compare results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported biological activity data for aziridine-containing compounds?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and validate compound purity via HPLC and elemental analysis. Cross-reference with structurally analogous compounds (e.g., azetidine derivatives) to identify structure-activity relationships (SAR) .

Q. How does the aziridine moiety influence the stability of this compound in aqueous solutions?

- Methodological Answer : The strained aziridine ring is prone to hydrolysis. Stability studies under varying pH (e.g., 4–10) and temperatures can quantify degradation kinetics. Use LC-MS to identify hydrolysis products (e.g., ring-opened diols or amines). Buffered solutions (pH < 7) and low temperatures (4°C) may prolong stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.